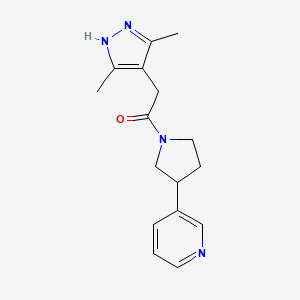![molecular formula C19H18N2O3 B6978817 2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile](/img/structure/B6978817.png)
2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile is a complex organic compound featuring a pyrrolidine ring substituted with a hydroxy group, a phenoxybenzoyl group, and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor such as 2-phenoxybenzoyl chloride, the pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate amine and a nitrile group under controlled conditions.
Acetonitrile Substitution: The final step involves the substitution of the acetonitrile group, which can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and safer handling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, CrO₃, PCC
Reduction: Pd/C, LiAlH₄
Substitution: NaCN, KCN, bases like NaOH or KOH
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The phenoxybenzoyl group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-Hydroxy-1-(2-phenylbenzoyl)pyrrolidin-3-yl]acetonitrile: Similar structure but with a phenyl group instead of a phenoxy group.
2-[3-Hydroxy-1-(2-methoxybenzoyl)pyrrolidin-3-yl]acetonitrile: Contains a methoxy group instead of a phenoxy group.
2-[3-Hydroxy-1-(2-chlorobenzoyl)pyrrolidin-3-yl]acetonitrile: Features a chloro group instead of a phenoxy group.
Uniqueness
The presence of the phenoxy group in 2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile imparts unique electronic and steric properties, potentially enhancing its reactivity and binding interactions compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
2-[3-hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-12-10-19(23)11-13-21(14-19)18(22)16-8-4-5-9-17(16)24-15-6-2-1-3-7-15/h1-9,23H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLYGABSJZRFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CC#N)O)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[3-(pyrazolo[1,5-a]pyrimidin-6-ylmethylamino)-5,6,7,8-tetrahydroquinolin-6-yl]carbamate](/img/structure/B6978737.png)
![Tert-butyl 1-[[(1-methylbenzotriazol-5-yl)amino]methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6978738.png)
![4-chloro-3-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]-N-methyl-N-phenylbenzamide](/img/structure/B6978746.png)
![2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)pyrrolidin-3-yl]acetonitrile](/img/structure/B6978756.png)
![1-cyclobutyl-1-cyclopentyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanamine](/img/structure/B6978763.png)

![(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone](/img/structure/B6978780.png)

![[3-(3-Hydroxypyrrolidin-1-yl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6978804.png)
![1-[3-(3-Hydroxypyrrolidin-1-yl)azetidin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one](/img/structure/B6978808.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B6978821.png)


![1-[2-Carboxypropyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6978833.png)
